

The Geochemical Journey of Cesium-137 in Soils and Sediments: A Technical Guide

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Compound of Interest

Compound Name: Cesium-137

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An in-depth exploration of the core principles governing the behavior of **Cesium-137** in terrestrial and aquatic environments, designed for researchers, scientists, and environmental professionals.

This technical guide provides a comprehensive overview of the geochemical behavior of **Cesium-137** (^{137}Cs), a significant long-lived radionuclide, in soil and sediment. Understanding the fate and transport of ^{137}Cs is critical for assessing the environmental impact of nuclear incidents and for developing effective remediation strategies. This document delves into the sources, interaction mechanisms, mobility, and bioavailability of ^{137}Cs , and provides detailed experimental protocols for its characterization in environmental samples.

Introduction to Cesium-137

Cesium-137 is a radioactive isotope of cesium with a half-life of approximately 30.17 years.[1] It is an artificially produced radionuclide, primarily resulting from nuclear fission processes.[1][2][3] Its presence in the environment is a direct consequence of anthropogenic activities. Upon its release, ^{137}Cs can be dispersed over wide areas and subsequently deposited onto soil and into water bodies, where it becomes a long-term source of radioactive contamination.[3] The primary concern associated with ^{137}Cs is its potential for external exposure from ground deposition and internal exposure through the food chain.[2][4] Living organisms can mistake ^{137}Cs for potassium due to their chemical similarities, leading to its incorporation into biological systems.[2]

Sources of Cesium-137 in the Environment

The primary sources of ^{137}Cs contamination in soil and sediment are:

- **Nuclear Weapons Testing:** Atmospheric nuclear weapons tests conducted primarily in the 1950s and 1960s resulted in the global distribution of ^{137}Cs .[\[1\]](#)[\[3\]](#)
- **Nuclear Reactor Accidents:** Major accidents at nuclear power plants, such as the Chernobyl disaster in 1986 and the Fukushima Daiichi accident in 2011, have released significant quantities of ^{137}Cs into the environment.[\[1\]](#)
- **Nuclear Fuel Reprocessing:** The reprocessing of spent nuclear fuel can also be a source of ^{137}Cs release.
- **Industrial and Medical Applications:** While generally well-contained, the use of ^{137}Cs in industrial gauges and medical radiation therapy presents a potential, albeit smaller, source of contamination if not managed properly.[\[1\]](#)[\[3\]](#)

Interaction of Cesium-137 with Soil and Sediment

The geochemical behavior of ^{137}Cs in soils and sediments is predominantly controlled by its strong and selective adsorption to clay minerals.

The Critical Role of Clay Minerals

The interaction between ^{137}Cs and soil is largely dictated by the type and amount of clay minerals present. Illitic minerals, a type of 2:1 clay mineral, are particularly effective at sequestering ^{137}Cs . This strong adsorption occurs at specific sites on the clay mineral structure known as "frayed edge sites" (FES).[\[5\]](#) These sites, located at the weathered edges of the mineral layers, exhibit a high selectivity for cesium ions, leading to their irreversible fixation.[\[5\]](#) This process significantly reduces the mobility and bioavailability of ^{137}Cs in the environment.[\[5\]](#)

The Radiocaesium Interception Potential (RIP) is a quantitative measure of a soil's capacity to selectively adsorb radiocesium.[\[6\]](#) It is a crucial parameter for predicting the fate of ^{137}Cs in different soil types. Soils with a high RIP, typically those rich in illite, will strongly retain ^{137}Cs , while soils with a low RIP, such as those dominated by kaolinite or organic matter, will allow for greater mobility and plant uptake.[\[5\]](#)[\[7\]](#)

Influence of Soil Properties

Several soil properties influence the geochemical behavior of ^{137}Cs :

- **Clay Mineralogy:** As mentioned, the type of clay mineral is paramount. Illite and vermiculite have a high affinity for ^{137}Cs , while kaolinite has a much lower capacity for its retention.[\[5\]](#)[\[7\]](#)
- **Organic Matter:** Soil organic matter can have a competing effect. While it can contribute to the overall cation exchange capacity, some studies suggest that organic matter can inhibit the strong adsorption of ^{137}Cs onto clay minerals, potentially increasing its mobility.
- **Cation Exchange Capacity (CEC):** While ^{137}Cs can be held on regular exchange sites, its binding to the frayed edge sites is far more significant and selective.
- **Competing Cations:** The presence of other cations, particularly potassium (K^+) and ammonium (NH_4^+), can compete with ^{137}Cs for adsorption sites, potentially leading to its increased mobilization.

Data Presentation: Quantitative Insights into ^{137}Cs Behavior

The following tables summarize key quantitative data related to the geochemical behavior of **Cesium-137** in soil and sediment.

Table 1: Distribution Coefficient (K_d) of **Cesium-137** in Various Soil Types

The distribution coefficient (K_d) represents the ratio of the concentration of a radionuclide sorbed to the solid phase to its concentration in the liquid phase at equilibrium. It is a measure of the extent of sorption.

Soil Type	Kd Range (mL/g or L/kg)	Reference
Sandy Soil	0.03 - Lower values	[8]
Clayey Soil	Can reach up to 20,000	[8]
Loamy Sand and Sandy Loam	-	[1]
Cape May Formation (Clay)	943 - 1490	[1]
General Agricultural Soils	138 - 143	[9]
Soils (Geometric Mean)	~2500	[10]

Note: Kd values are highly variable and depend on specific soil properties and experimental conditions.[10][11]

Table 2: Radiocaesium Interception Potential (RIP) for Different Minerals and Soils

RIP is a measure of the specific and strong binding of radiocesium to frayed edge sites of micaceous minerals.

Material	RIP Range (mmol/kg)	Reference
Illite	~11,800	[7]
Mica	~300	[7]
Kaolinite	~6	[7]
Podzols, Andosols, Ferralsols	< 2,000	[2][3]
Worldwide Agricultural Soils	1.8 - 13,300	[2][3]

Table 3: Soil-to-Plant Transfer Factors (TF) for **Cesium-137**

The transfer factor quantifies the uptake of a radionuclide by a plant from the soil. It is calculated as the ratio of the radionuclide concentration in the plant (Bq/kg fresh or dry weight) to its concentration in the soil (Bq/kg dry weight).

Plant Type	TF Range	Soil Conditions	Reference
General Field Crops	0.001 - 0.26	Southern Finland	[12]
Leafy Vegetables	Higher than root vegetables	-	[13]
Cereals	Lower than leafy vegetables	-	[13]
Various Plant Species	0.02 - 0.46	Palestinian Agricultural Areas	[9]
General Range (IAEA)	0.02 - 3.2	Various	[9]
Agricultural Plants	0.01 - 0.43	-	[12]
Peanut	Lower than soybean	-	[14]
Soybean	Higher than peanut	-	[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ^{137}Cs in soil and sediment. The following sections outline the protocols for key experiments.

Batch Sorption Experiment for Determining the Distribution Coefficient (K_d)

This protocol determines the extent to which ^{137}Cs is sorbed by a soil or sediment sample.

Objective: To quantify the partitioning of ^{137}Cs between the solid (soil/sediment) and liquid (water) phases at equilibrium.

Materials:

- Soil/sediment sample, air-dried and sieved (<2 mm)
- Background electrolyte solution (e.g., 0.01 M CaCl_2)
- ^{137}Cs standard solution of known activity

- Centrifuge tubes (e.g., 50 mL)
- Mechanical shaker
- Centrifuge
- Gamma spectrometer

Procedure:

- Sample Preparation: Weigh a known amount of the soil/sediment sample (e.g., 1-5 g) into a series of centrifuge tubes.
- Solution Addition: Add a known volume of the background electrolyte solution (e.g., 20-50 mL) to each tube.
- Spiking: Add a small, known volume of the ^{137}Cs standard solution to each tube to achieve a desired initial activity concentration.
- Equilibration: Cap the tubes and place them on a mechanical shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium. The equilibration time should be determined from preliminary kinetic experiments.
- Phase Separation: Centrifuge the tubes at a high speed (e.g., 3000-5000 rpm) for a sufficient time (e.g., 20-30 minutes) to separate the solid and liquid phases.
- Analysis: Carefully collect an aliquot of the supernatant (liquid phase) from each tube. Measure the activity concentration of ^{137}Cs in the supernatant using a gamma spectrometer.
- Calculation: The amount of ^{137}Cs sorbed to the solid phase is calculated by subtracting the amount remaining in the liquid phase from the initial amount added. The K_d is then calculated using the following formula:

$$K_d (\text{mL/g}) = [(C_0 - C_e) / C_e] * (V / m)$$

Where:

- C_0 = Initial concentration of ^{137}Cs in the solution (Bq/mL)

- C_e = Equilibrium concentration of ^{137}Cs in the solution (Bq/mL)
- V = Volume of the solution (mL)
- m = Mass of the soil/sediment (g)

Sequential Extraction for Cesium-137 Fractionation

This protocol separates ^{137}Cs into different geochemical fractions within a soil or sediment sample, providing insights into its mobility and bioavailability. The following is a modified version of a commonly used procedure.

Objective: To determine the distribution of ^{137}Cs among different operational fractions: exchangeable, bound to carbonates, bound to Fe-Mn oxides, bound to organic matter, and residual.

Materials:

- Soil/sediment sample, air-dried and sieved (<2 mm)
- Extracting reagents (see steps below)
- Centrifuge tubes
- Mechanical shaker
- Centrifuge
- Gamma spectrometer

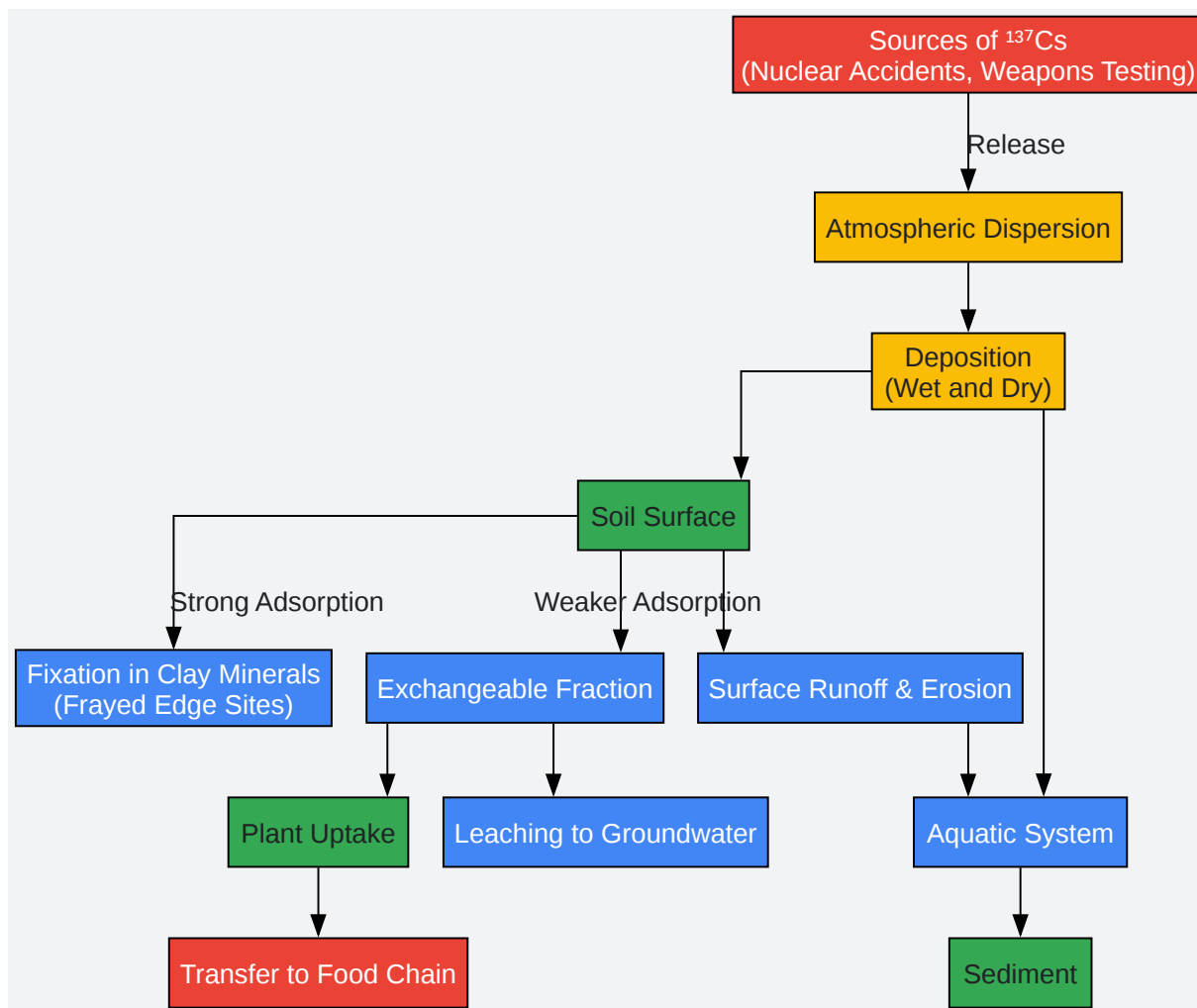
Procedure: A known mass of the soil sample is subjected to a sequence of extractions with increasingly aggressive reagents. After each extraction step, the sample is centrifuged, and the supernatant is collected for ^{137}Cs analysis. The remaining solid residue is then subjected to the next extraction step.

- Step 1: Exchangeable Fraction
 - Reagent: 1 M Magnesium Chloride (MgCl_2) at pH 7.

- Procedure: Extract the soil sample with the MgCl_2 solution for a specified time (e.g., 1 hour) with continuous agitation.
- Step 2: Fraction Bound to Carbonates (if applicable)
 - Reagent: 1 M Sodium Acetate (NaOAc) adjusted to pH 5 with acetic acid.
 - Procedure: Extract the residue from Step 1 with the NaOAc solution for a specified time (e.g., 5 hours) with continuous agitation.
- Step 3: Fraction Bound to Fe-Mn Oxides
 - Reagent: 0.04 M Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) in 25% (v/v) acetic acid.
 - Procedure: Extract the residue from Step 2 with the $\text{NH}_2\text{OH}\cdot\text{HCl}$ solution at 96°C for a specified time (e.g., 6 hours) with occasional agitation.
- Step 4: Fraction Bound to Organic Matter
 - Reagent: 30% Hydrogen peroxide (H_2O_2) adjusted to pH 2 with nitric acid (HNO_3), followed by extraction with 3.2 M Ammonium acetate (NH_4OAc) in 20% (v/v) HNO_3 .
 - Procedure: Treat the residue from Step 3 with H_2O_2 at 85°C until the reaction subsides. Then, add the NH_4OAc solution and agitate for a specified time (e.g., 30 minutes).
- Step 5: Residual Fraction
 - Procedure: The remaining solid residue after all extractions contains the residual fraction. This fraction is typically digested using a strong acid mixture (e.g., $\text{HF-HNO}_3\text{-HClO}_4$) for complete dissolution.
- Analysis: The ^{137}Cs activity in each extracted solution and in the digested residual fraction is measured by gamma spectrometry.

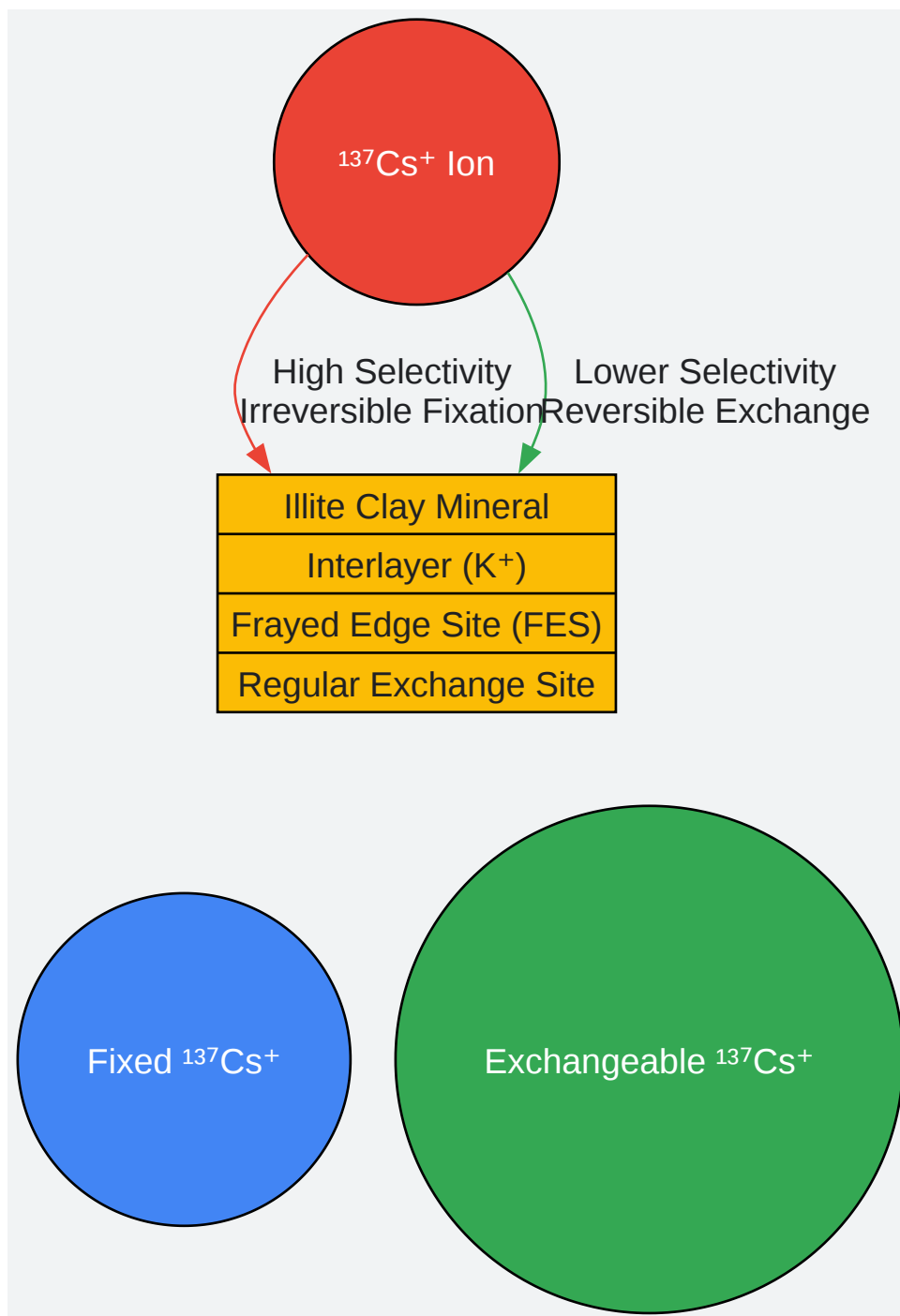
Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the geochemical behavior of **Cesium-137**.



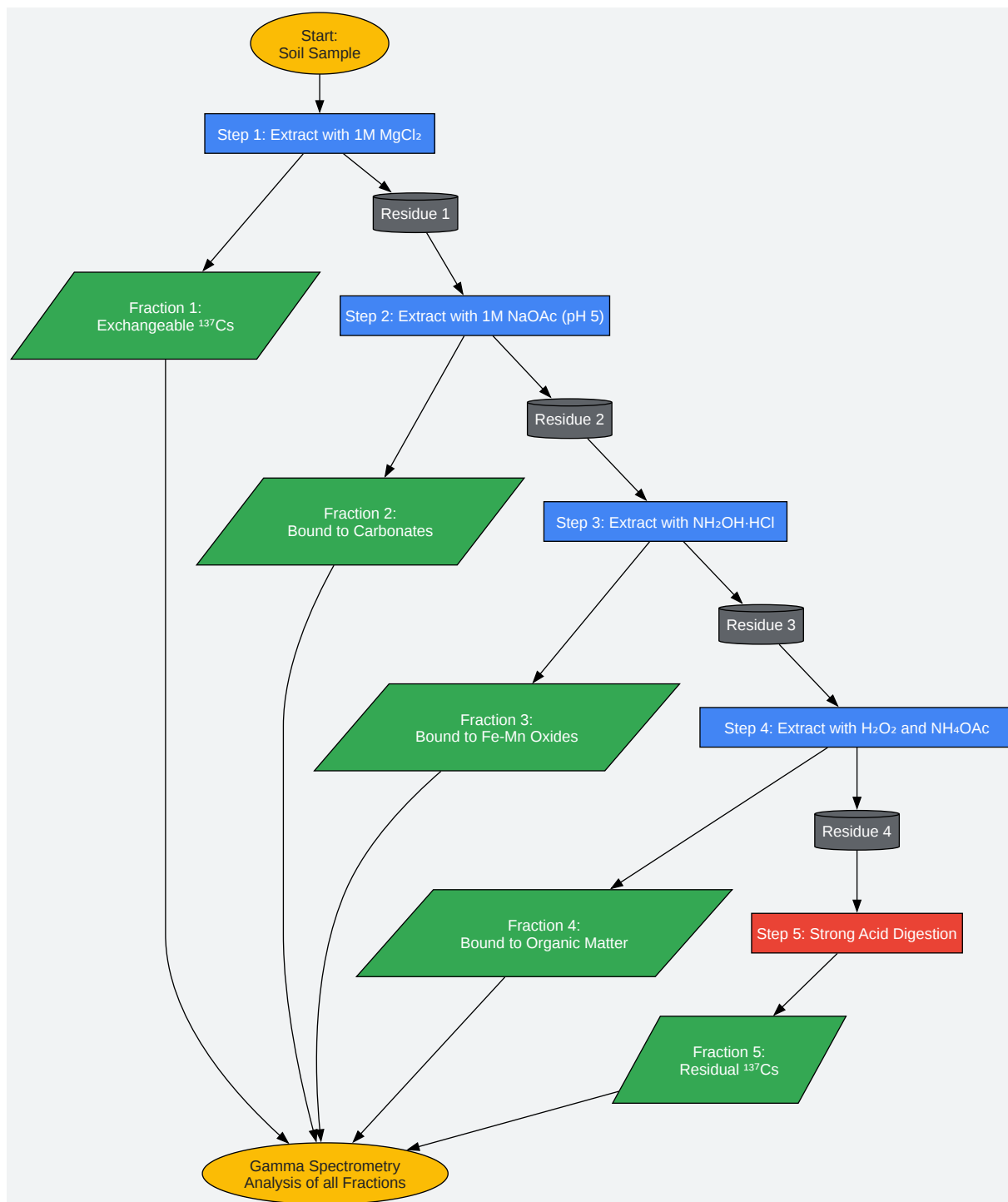
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Caption: Lifecycle of **Cesium-137** in the environment.



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Caption: Mechanism of **Cesium-137** fixation in clay minerals.



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Caption: Workflow for sequential extraction of **Cesium-137**.

Conclusion

The geochemical behavior of **Cesium-137** in soil and sediment is a complex interplay of its sources, the physicochemical properties of the soil, and various environmental factors. The strong and selective fixation of ^{137}Cs to the frayed edge sites of illitic clay minerals is the dominant process controlling its low mobility and bioavailability in many environments. However, the presence of organic matter and competing cations can influence its fate. A thorough understanding of these processes, supported by robust experimental data obtained through standardized protocols, is essential for accurate environmental risk assessment and the development of effective strategies for the long-term management of ^{137}Cs -contaminated sites. This guide provides a foundational understanding and practical methodologies to aid researchers and professionals in this critical field.

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